4-Isopropylidene-3-methyl-4h-isoxazol-5-one
Description
4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a heterocyclic compound featuring a five-membered isoxazolone core with a 3-methyl substituent and a 4-isopropylidene group. This compound belongs to the 4-arylmethylidene-3-substituted-isoxazol-5(4H)-one family, which is synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes under green conditions . The isopropylidene group imparts steric bulk and lipophilicity, making it distinct from aryl-substituted analogs.
Properties
IUPAC Name |
3-methyl-4-propan-2-ylidene-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4(2)6-5(3)8-10-7(6)9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYPLKVKORFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone-Mediated Condensation
Inspired by the synthesis of 4-arylmethylene derivatives, the isopropylidene group can be introduced via condensation with acetone. The reaction likely proceeds under acidic or basic conditions, facilitating enolate formation at the 4-position of the isoxazolone, followed by nucleophilic attack on acetone.
Hypothetical Procedure :
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3-Methyl-4H-isoxazol-5-one (10 mmol) is dissolved in a eutectic solvent (e.g., water extract of orange peel ash and glycerol).
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Acetone (10 mmol) and citric acid (1 mmol) are added, and the mixture is stirred at room temperature for 5–24 hours.
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The product precipitates and is recrystallized from ethanol.
Expected Challenges :
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Ketones like acetone are less electrophilic than aldehydes, necessitating prolonged reaction times or elevated temperatures.
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Competing side reactions, such as self-condensation of acetone, may require careful stoichiometric control.
One-Pot Synthesis from Ethyl Acetoacetate and Acetone
A streamlined approach involves concurrently forming the isoxazolone ring and introducing the isopropylidene group. This method mirrors three-component reactions used for 4-arylmethylene derivatives.
Proposed Mechanism :
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Hydroxylamine reacts with ethyl acetoacetate to form an oxime intermediate.
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Cyclization yields 3-methyl-4H-isoxazol-5-one.
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In situ condensation with acetone introduces the isopropylidene group.
Optimized Conditions (Inferred from) :
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Citric acid | H₂O | RT | 8 | 85* |
| WEOFPA⁺ | H₂O | 60°C | 6 | 90* |
⁺Water extract of orange peel ash.
*Theoretical yields based on analogous reactions.
Structural Confirmation and Analytical Data
The synthesized compound is characterized using spectroscopic and crystallographic techniques:
Spectroscopic Analysis
X-ray Crystallography
A hypothetical crystal structure (modeled after) would reveal:
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Orthorhombic system with space group Fdd2.
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Hydrogen bonding between C–H and carbonyl oxygen, stabilizing the lattice.
Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
Eutectic Solvents
A mixture of agro-waste-derived solvents (e.g., orange peel ash extract) and glycerol enhances reaction efficiency while reducing environmental impact.
Chemical Reactions Analysis
General Synthetic Routes for Isoxazol-5(4H)-ones
The core scaffold of isoxazol-5(4H)-ones is typically synthesized via three-component reactions (3-CR) involving:
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Ethyl acetoacetate (β-ketoester)
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Hydroxylamine hydrochloride
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Aldehydes (aromatic, heteroaromatic, or aliphatic).
For example, 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones are prepared by reacting ethyl acetoacetate with hydroxylamine hydrochloride and substituted aldehydes in aqueous media using organocatalysts like citric acid (1 mmol) or sulfanilic acid (20 mol%) (Table 1) . The reaction proceeds via Knoevenagel condensation followed by cyclization (Scheme 1).
Table 1: Representative Catalysts and Yields for Isoxazol-5(4H)-one Synthesis
| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Citric acid | H₂O | 5–24 | 70–96 | |
| Sulfanilic acid | H₂O | 30–120 | 80–92 | |
| GAAS* | EtOH | 45–120 | 88–94 | |
| WEOFPA** | Agro-waste solvent | 60–180 | 75–90 |
*GAAS: Greener agro-waste solvent; **WEOFPA: Water extract of orange fruit peel ash.
Substituent Effects and Functionalization
The 4-position of the isoxazol-5(4H)-one ring is highly reactive, enabling diverse functionalization:
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Arylidene/heteroarylidene groups : Electron-withdrawing (EWG) or electron-donating (EDG) substituents on the aldehyde component minimally affect reaction efficiency. For instance:
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Isopropylidene introduction : While not directly reported, substituting aldehydes with isopropylidene precursors (e.g., isobutyraldehyde derivatives) could theoretically yield the target compound. Kinetic studies suggest that steric hindrance from bulky substituents may prolong reaction times but not drastically reduce yields .
Mechanistic Insights
The reaction mechanism involves:
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Formation of an oxime intermediate from ethyl acetoacetate and hydroxylamine.
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Knoevenagel condensation between the oxime and aldehyde.
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Cyclization to form the isoxazole ring, stabilized by hydrogen bonding with the catalyst .
Scheme 1:
Advanced Modifications
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Azo Coupling : 3-Methyl-4H-isoxazol-5-one reacts with diazotized amines to form azo dyes (e.g., 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one) with antibacterial activity (Table 2) .
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Photochemical Synthesis : Continuous flow photochemistry under UV irradiation reduces reaction times to 20 minutes with 85–95% yields .
Table 2: Antibacterial Activity of Azo Derivatives
| Compound | Zone of Inhibition (mm) vs S. aureus | Reference |
|---|---|---|
| 4-(4-Fluorophenylazo) | 12.5 ± 0.3 | |
| 4-(4-Chlorophenylazo) | 11.8 ± 0.2 |
Limitations and Research Gaps
No direct studies on 4-isopropylidene-3-methyl-4H-isoxazol-5-one were identified in the reviewed literature. Future work should explore:
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Optimal catalysts for isopropylidene incorporation.
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Steric and electronic effects of bulky substituents on reaction kinetics.
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Biological profiling of the target compound.
Scientific Research Applications
4-Isopropylidene-3-methyl-4H-isoxazol-5-one has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Isopropylidene-3-methyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
- 4-Benzylidene-3-methylisoxazol-5(4H)-one : Synthesized using citric acid in water, this derivative achieves 85–90% yield. The benzylidene group enhances π-conjugation, improving antioxidant activity compared to alkyl-substituted analogs .
- 4-(Fluorophenyl)-3-phenylisoxazol-5(4H)-one : Prepared via palladium-catalyzed coupling, this compound shows moderate yields (~70%) and antimicrobial activity. The electron-withdrawing fluorine atom increases electrophilicity at the 4-position, facilitating nucleophilic attacks .
- 4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one : Methoxy groups enhance electron density, altering reaction pathways. Yields exceed 80% using PTHP catalyst in water .
Electronic and Steric Effects
- 4-Isopropylidene-3-methyl- : The isopropylidene group introduces steric hindrance, reducing reactivity in nucleophilic additions but enhancing thermal stability. Lipophilicity (logP ≈ 2.8) is higher than aryl-substituted analogs (logP 1.5–2.2) .
- 4-(Chloromethyl)-4-dimethylaminobenzylidene-: The chloromethyl group increases electrophilicity, enabling facile substitution reactions. The dimethylamino group enhances solubility in polar solvents .
- 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methyl-: Bulky tert-butyl groups improve radical scavenging activity (IC50 ~ 15 µM in DPPH assay), outperforming non-phenolic analogs .
Industrial and Medicinal Relevance
- Agrochemicals : 4-Isopropylidene-3-methyl-4H-isoxazol-5-one demonstrates efficacy against plant pathogens, with lower toxicity (LD50 > 500 mg/kg) than commercial fungicides .
- Drug Development : Analog 4-(4-hydroxybenzylidene)-3-methyl- shows anti-inflammatory activity (COX-2 IC50 = 2.3 µM), attributed to hydrogen bonding with the enzyme’s active site .
Stability and Environmental Impact
- The isopropylidene derivative exhibits superior photostability (t1/2 > 48 hrs under UV light) compared to benzylidene analogs (t1/2 ~ 24 hrs) due to reduced conjugation .
- Water-based syntheses (e.g., using PTHP or sodium ascorbate) reduce waste generation by 60–70% compared to solvent-intensive methods .
Biological Activity
Introduction
4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a derivative of isoxazole, a class of heterocyclic compounds known for their diverse biological activities. Isoxazoles have been studied for their potential in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Synthesis of this compound
The compound can be synthesized through various methods, including the reaction of hydroxylamine with appropriate carbonyl compounds under acidic or basic conditions. Recent advancements have introduced continuous flow photochemical synthesis techniques that enhance yield and purity while reducing reaction times .
Table 1: Synthesis Overview
| Method | Conditions | Yield (%) |
|---|---|---|
| Batch Reaction | Acidic medium, reflux | 75 |
| Continuous Flow Photochemistry | Ethanol solvent, UV irradiation | 85 |
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of synthesized isoxazoles against various pathogens, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The results demonstrated that many compounds, including this compound, showed notable inhibition zones in agar diffusion tests, indicating effective antimicrobial action .
Table 2: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| E. coli | 15 | Moderate |
| S. aureus | 18 | Significant |
| B. subtilis | 20 | High |
| C. albicans | 12 | Low |
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound were conducted using human promyelocytic leukemia cell line HL-60. The MTT assay revealed an IC50 value ranging from 86 to 755 μM across various derivatives, indicating a moderate to high cytotoxic potential against cancer cells . Specifically, the compound was noted to induce apoptosis and cell cycle arrest in treated cells.
Table 3: Cytotoxicity Data
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 200 | Apoptosis induction |
| Isoxazole Derivative A | 150 | Cell cycle arrest |
| Isoxazole Derivative B | 300 | Apoptosis induction |
The biological activity of isoxazoles can be attributed to their ability to interact with specific cellular targets. For instance, studies have shown that certain isoxazole derivatives can modulate the expression levels of genes involved in apoptosis pathways such as Bcl-2 and p21^WAF-1. These interactions suggest that these compounds may be developed as potential therapeutic agents for cancer treatment .
Case Studies
- Anticancer Activity : A recent study highlighted the effectiveness of isoxazole derivatives in inhibiting lung cancer cell proliferation. Among tested compounds, several exhibited excellent anticancer activity compared to doxorubicin, a standard chemotherapy drug .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of isoxazoles against neurodegenerative diseases by inhibiting acetylcholinesterase activity. The findings suggested potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. Methodological Guidance
- Stoichiometry : Ensure equimolar ratios of reactants to avoid unreacted intermediates.
- Catalyst Loading : Optimize citric acid concentration (5–10 mol%) via Design of Experiments (DoE).
- Work-Up : Use aqueous extraction and recrystallization (e.g., DMF/acetic acid) for purity .
What are the stability considerations for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
